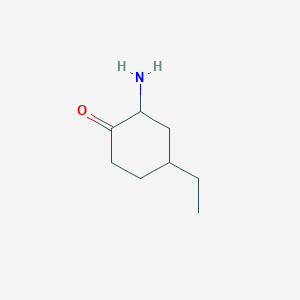

2-Amino-4-ethylcyclohexan-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H15NO |

|---|---|

Molecular Weight |

141.21 g/mol |

IUPAC Name |

2-amino-4-ethylcyclohexan-1-one |

InChI |

InChI=1S/C8H15NO/c1-2-6-3-4-8(10)7(9)5-6/h6-7H,2-5,9H2,1H3 |

InChI Key |

XCHNGYWLCQVBMR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCC(=O)C(C1)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Amino 4 Ethylcyclohexan 1 One

Biocatalytic Routes to Aminocyclohexanone Structures

Enzyme-Catalyzed Amination of Cyclohexane (B81311) Derivatives

The introduction of an amino group into a cyclohexane ring can be effectively achieved using enzyme-catalyzed reactions, which offer high selectivity and operate under mild conditions, providing a sustainable alternative to traditional chemical methods. researchgate.net Key enzymes for this transformation include transaminases (TAs) and reductive aminases (RedAms).

Transaminases, particularly ω-transaminases (ω-TAms), catalyze the transfer of an amino group from a donor molecule (like alanine (B10760859) or 2-propylamine) to a ketone substrate. rsc.org For the synthesis of 2-Amino-4-ethylcyclohexan-1-one, the precursor 4-ethylcyclohexanone (B1329521) would be the substrate. The reaction equilibrium can be shifted towards product formation by using an excess of the amine donor or by removing the ketone co-product. rsc.org For instance, using 2-propylamine as the donor generates acetone, a volatile co-product that can be easily removed. rsc.org Studies on similar substrates, such as 2-methylcyclohexanone, have shown that ω-transaminases from organisms like Chromobacterium violaceum (CV-TAm) can produce the corresponding aminocyclohexane with high stereoselectivity. researchgate.netrsc.org

Reductive aminases (RedAms) offer another powerful biocatalytic route. These enzymes catalyze the direct reductive amination of a ketone with an amine, utilizing a nicotinamide (B372718) cofactor (NADH or NADPH) which is recycled in situ. nih.gov This approach has been successfully applied to the amination of various cyclic ketones. nih.gov A homolog from Aspergillus terreus (AtRedAm) has been structurally characterized with cyclohexanone (B45756) bound in its active site, providing insight into the mechanism. nih.gov A one-pot, three-enzyme cascade involving a cytochrome P450 monooxygenase, an alcohol dehydrogenase, and a reductive aminase has been described for the synthesis of secondary amines from unfunctionalized cycloalkanes, demonstrating the potential for complex transformations. nih.gov

Table 1: Biocatalytic Approaches for Amination of Cyclohexanone Derivatives

| Enzyme Class | Mechanism | Amine Source | Key Advantages | Relevant Substrate Examples |

|---|---|---|---|---|

| Transaminase (TA) | Transfers an amino group from a donor to a ketone. | Primary amines (e.g., L-alanine, 2-propylamine) | High stereoselectivity, mild conditions. | 2-methylcyclohexanone, 3,4-dihydro-2H-1,5-benzoxathiepin-3-one. researchgate.netrsc.org |

| Reductive Aminase (RedAm) | Condensation of a ketone with an amine followed by reduction. | Ammonia (B1221849), primary amines | Atom-efficient, avoids stoichiometric byproducts. | Cyclohexanone, 2-methylcyclohexanone. nih.govnih.gov |

Directed Evolution Strategies for Enhanced Biocatalyst Performance

While wild-type enzymes provide a good starting point, their performance in industrial settings—in terms of stability, activity with non-natural substrates, and stereoselectivity—often needs improvement. Directed evolution is a powerful technique used to tailor enzymes for specific applications. diva-portal.orgrsc.org This process mimics natural evolution in a laboratory setting, involving iterative cycles of genetic diversification and high-throughput screening or selection to identify variants with desired traits. diva-portal.org

For the synthesis of this compound, directed evolution could be used to engineer a transaminase or reductive aminase with high activity and stereoselectivity for 4-ethylcyclohexanone. The process begins with generating a mutant library of the chosen enzyme's gene, typically through methods like error-prone PCR, which introduces random mutations. diva-portal.org

These mutant libraries, containing thousands of enzyme variants, are then screened to identify improved catalysts. nih.gov A successful screening method is crucial and must be sensitive, rapid, and reliable. For amine-forming enzymes, growth-based selection systems have been developed where the desired enzymatic reaction produces a compound (e.g., ammonia or an amino acid) essential for the host cell's survival, directly linking catalytic activity to growth. nih.gov Variants showing enhanced properties are isolated, and their genes are used as templates for the next round of evolution. This iterative process has been successfully applied to create highly enantioselective cyclohexanone monooxygenases and to improve transaminases for the synthesis of key pharmaceutical intermediates. nih.govnih.gov

Table 2: General Workflow for Directed Evolution of an Enzyme

| Step | Description | Common Techniques |

|---|---|---|

| 1. Gene Identification | Select a starting gene for an enzyme with initial activity towards the target substrate. | Database mining, literature search. |

| 2. Library Creation | Introduce random mutations into the gene to create a diverse library of variants. | Error-prone PCR, DNA shuffling, site-directed mutagenesis. diva-portal.org |

| 3. Transformation | Introduce the gene library into a suitable host organism (e.g., E. coli). | Electroporation. nih.gov |

| 4. Screening/Selection | Identify enzyme variants with improved properties from the library. | High-throughput screening (e.g., colorimetric or fluorescence assays), growth-based selection. nih.gov |

| 5. Isolation & Analysis | Isolate the best-performing mutants and characterize their properties. | DNA sequencing, enzyme assays. |

| 6. Iteration | Use the improved gene(s) as the template for the next round of evolution. | Repeat steps 2-5. |

Green Chemistry Principles in the Synthesis of Functionalized Cyclohexanones

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key metrics like the Environmental factor (E-factor), which measures the mass ratio of waste to desired product, are used to evaluate the environmental impact of a process.

Solvent-Free and Low-E-factor Methodologies

One of the most effective ways to improve the green credentials of a synthesis is to minimize or eliminate the use of organic solvents, which contribute significantly to waste and environmental hazards. Solvent-free, or neat, reaction conditions are a cornerstone of green chemistry.

For the synthesis of amine derivatives, several solvent-free approaches have been developed. The Strecker synthesis of α-aminonitriles, which are precursors to amino acids, has been achieved in excellent yields from cyclic ketones, amines, and trimethylsilyl (B98337) cyanide under solvent-free conditions. organic-chemistry.org This method is fast, simple, and avoids the need for catalysts or extensive purification. organic-chemistry.org Similarly, the synthesis of α-aminophosphonates has been performed under solvent-free conditions using ultrasound irradiation, leading to clean conversion and easy work-up. nih.gov Catalyst- and solvent-free reductive amination using pinacolborane (HBpin) has also been reported as a sustainable method for producing secondary amines. rsc.org

These methodologies dramatically lower the E-factor by reducing solvent waste. Biocatalytic processes, which are conducted in aqueous media under mild conditions, also inherently possess low E-factors compared to many traditional organic syntheses that rely on stoichiometric reagents and organic solvents.

Catalytic Systems for Sustainable Production

The use of catalysts is a fundamental principle of green chemistry, as they increase reaction efficiency and reduce waste by enabling reactions with high atom economy. For the synthesis of aminoketones, both biocatalytic and chemocatalytic systems offer sustainable options.

As discussed, enzymes are highly efficient and biodegradable catalysts. Processes that combine multiple enzymatic steps in a one-pot cascade further enhance sustainability by reducing the need for intermediate isolation and purification steps, thereby minimizing solvent use and waste generation. researchgate.net

Stereochemical Investigations of 2 Amino 4 Ethylcyclohexan 1 One

Configurational Isomerism of 2-Amino-4-ethylcyclohexan-1-one

Configurational isomers, also known as stereoisomers, have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. youtube.comyoutube.com For this compound, the presence of two chiral centers—at the carbon bearing the amino group (C2) and the carbon bearing the ethyl group (C4)—gives rise to a number of possible stereoisomers.

Examination of Diastereomeric Relationships in Substituted Cyclohexanones

With two stereogenic centers, this compound can exist as four possible stereoisomers, which can be grouped into two pairs of enantiomers. The relationship between any two stereoisomers that are not mirror images of each other is defined as diastereomeric. studfile.net These diastereomers will exhibit different physical properties, such as melting points, boiling points, and solubilities, and will also have distinct chemical reactivities. studfile.net

The relative configuration of the amino and ethyl groups (cis or trans) defines the diastereomeric relationship. In the cis isomer, both substituents are on the same side of the cyclohexane (B81311) ring, while in the trans isomer, they are on opposite sides. Each of these diastereomers (cis and trans) exists as a pair of enantiomers.

A general approach to identifying stereoisomers involves examining the molecule for symmetry elements. studfile.net If a molecule possesses a plane of symmetry, it is achiral and will not have an enantiomer. However, in the case of this compound, the substitution pattern does not allow for a plane of symmetry in either the cis or trans diastereomer, confirming that all four stereoisomers are chiral.

The synthesis of substituted cyclohexanones often leads to a mixture of diastereomers. For instance, cascade Michael reactions used to synthesize highly functionalized cyclohexanones have been shown to produce products with excellent diastereoselectivity, in some cases yielding a single diastereomer. nih.gov The stereochemistry of these products is often confirmed using advanced NMR techniques like 1H-1H-COSY and 1H-1H-NOESY, as well as single-crystal X-ray analysis. nih.gov

Enantiomeric Purity and Chiral Resolution Techniques

Enantiomeric purity, or enantiomeric excess (ee), is a measure of the predominance of one enantiomer over the other in a mixture. libretexts.org Determining and controlling enantiomeric purity is of paramount importance, particularly in the pharmaceutical industry, as different enantiomers of a drug can have vastly different pharmacological effects. nih.gov

Several techniques are employed to determine the enantiomeric purity of a chiral compound. A common and direct method is chiral chromatography, where the enantiomers are separated on a chiral stationary phase (CSP). libretexts.orgnih.gov The interaction between each enantiomer and the chiral stationary phase is diastereomeric, leading to different retention times and allowing for their separation and quantification. libretexts.org For example, the (S,S)-Whelk-O1 chiral stationary phase has been successfully used to resolve a wide range of xanthone (B1684191) derivatives with high enantioselectivity. nih.gov

Another powerful technique for determining enantiomeric purity is Nuclear Magnetic Resonance (NMR) spectroscopy, often in the presence of a chiral solvating agent or a chiral shift reagent. libretexts.org These reagents form diastereomeric complexes with the enantiomers, resulting in distinguishable NMR signals whose integration allows for the calculation of the enantiomeric ratio. libretexts.org

The separation of a racemic mixture into its individual enantiomers is known as chiral resolution. studfile.net A classical method involves converting the enantiomers into a mixture of diastereomers by reacting them with a pure enantiomer of a second compound, known as a resolving agent. studfile.net These resulting diastereomers can then be separated by conventional techniques like fractional crystallization due to their different physical properties. studfile.net Following separation, the resolving agent is removed to yield the pure enantiomers. studfile.net More modern approaches, such as self-resolving systems where enantiomers form diastereomeric aggregates, have also been developed, simplifying the resolution process. nih.gov

| Technique | Principle | Application to this compound |

| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase leads to separation. | The enantiomers of this compound could be separated and their ratio determined. |

| Chiral Gas Chromatography (GC) | Similar to chiral HPLC, but for volatile compounds. | Derivatization of the amino and keto groups might be necessary to increase volatility. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents | Formation of diastereomeric complexes with a chiral lanthanide salt induces chemical shift differences between enantiomeric signals. | Would allow for the direct determination of the enantiomeric excess in a sample. |

| Chemical Resolution via Diastereomer Formation | Reaction with a chiral resolving agent (e.g., a chiral acid to form salts with the amino group) creates diastereomers that can be separated by crystallization or chromatography. | A classic and often effective method for obtaining enantiomerically pure samples. |

Conformational Analysis of this compound and its Derivatives

The three-dimensional shape of a molecule is not static but is in a constant state of flux, with various conformations interconverting. For cyclic molecules like this compound, this conformational landscape is critical to its properties and reactivity.

Assessment of Chair Conformation Preferences in Cyclohexanone (B45756) Rings

Cyclohexane and its derivatives predominantly adopt a chair conformation, which minimizes both angle strain and torsional strain. fiveable.me The introduction of a carbonyl group in a cyclohexanone ring leads to some flattening of the ring in the vicinity of the sp2-hybridized carbon. researchgate.net However, the chair conformation remains the most stable arrangement. acs.org The cyclohexane ring can undergo a "ring flip," interconverting between two chair conformations. fiveable.me During this process, axial substituents become equatorial, and equatorial substituents become axial. fiveable.me

The presence of substituents on the ring can significantly influence the equilibrium between the two chair conformations. Generally, a substituent is more stable in the equatorial position to avoid steric interactions with other axial substituents, known as 1,3-diaxial interactions. fiveable.me

Steric and Stereoelectronic Influences on Conformational Equilibria of Amino and Ethyl Substituents

The conformational equilibrium of this compound is governed by a delicate balance of steric and stereoelectronic effects. researchgate.nete-bookshelf.de

Steric Effects: The ethyl group at the C4 position will strongly prefer an equatorial orientation to minimize steric strain. An axial ethyl group would experience significant 1,3-diaxial interactions with the axial hydrogens at C2 and C6, destabilizing that conformation.

The amino group at the C2 position also has a preference for the equatorial position to avoid steric clashes. However, the situation is more complex due to the presence of the adjacent carbonyl group.

Stereoelectronic Effects: These effects arise from the interaction of electron orbitals. researchgate.nete-bookshelf.de In cyclohexanones, stereoelectronic effects can play a crucial role in determining conformational preferences. nih.gov For instance, hyperconjugative interactions, such as the overlap of a σ bonding orbital with an adjacent π* antibonding orbital, can stabilize certain conformations. ss-pub.org

In the case of 2-aminocyclohexanone (B1594113) derivatives, an axial amino group can be stabilized by an n → π* interaction, where the lone pair of the nitrogen atom donates electron density into the antibonding π* orbital of the carbonyl group. This interaction can sometimes counteract the steric preference for the equatorial position. The balance between these steric and stereoelectronic forces will determine the preferred conformation of the amino group.

| Substituent | Position | Primary Influencing Factors | Expected Preference |

| Ethyl Group | C4 | Steric Hindrance: Avoidance of 1,3-diaxial interactions. | Strongly Equatorial |

| Amino Group | C2 | Steric Hindrance: Favors equatorial position. Stereoelectronic Effects: Potential for stabilizing n → π* interaction in the axial position. | The preference will depend on the balance of these opposing effects and can be influenced by solvent and other substituents. |

Dynamic Conformational Processes and Interconversion Barriers

The chair conformations of cyclohexanone derivatives are not static but interconvert through a process known as ring flipping. This process involves passing through higher-energy transition states and intermediates, such as the twist-boat and boat conformations. fiveable.me The energy barrier for this interconversion in cyclohexane itself is approximately 10 kcal/mol. ic.ac.uk

Methodologies for Absolute and Relative Stereochemical Assignment

The determination of the precise three-dimensional arrangement of atoms, or stereochemistry, of this compound is critical for understanding its chemical and biological properties. The presence of two chiral centers at the C-2 and C-4 positions gives rise to four possible stereoisomers. The assignment of the absolute and relative configuration of these isomers relies on a combination of sophisticated analytical techniques.

The primary methods for unambiguously determining the absolute stereochemistry of a chiral molecule are X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, often used in conjunction with computational modeling.

X-ray Crystallography

X-ray crystallography is considered the gold standard for determining the absolute configuration of a crystalline compound. This technique involves irradiating a single crystal of the compound with X-rays. The resulting diffraction pattern is then analyzed to create a detailed three-dimensional electron density map of the molecule. From this map, the precise spatial arrangement of each atom can be determined, thus revealing the absolute stereochemistry. For this compound, obtaining a suitable crystal of a single stereoisomer is a prerequisite for this analysis. The crystallographic data would provide unequivocal proof of the cis or trans relationship between the amino and ethyl groups (relative stereochemistry) and the (R) or (S) designation at each chiral center (absolute stereochemistry).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the relative stereochemistry of molecules in solution. For this compound, ¹H and ¹³C NMR would be instrumental. The coupling constants (J values) between protons on the cyclohexane ring, particularly between the proton at C-2 and the adjacent methylene (B1212753) protons, can indicate their dihedral angles and thus the relative orientation of the substituents. For instance, a larger coupling constant is typically observed for diaxial protons, while smaller coupling constants are seen for axial-equatorial or diequatorial protons.

Furthermore, advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can be employed. NOE provides information about the spatial proximity of protons. For example, an NOE enhancement between the proton at C-2 and the protons of the ethyl group at C-4 would suggest a cis relationship.

To determine the absolute stereochemistry using NMR, chiral derivatizing agents or chiral solvating agents can be used. These agents react with the enantiomers of this compound to form diastereomers, which will exhibit distinct NMR spectra, allowing for their differentiation and, in some cases, the assignment of absolute configuration by comparing the spectra to known standards.

Computational Chemistry

In conjunction with experimental methods, computational chemistry plays a vital role. Theoretical calculations can predict the most stable conformations of the different stereoisomers of this compound and their expected NMR parameters. By comparing the experimentally obtained NMR data with the calculated values for each possible isomer, a confident assignment of the stereochemistry can be made.

The synergistic use of these methodologies provides a robust framework for the complete stereochemical assignment of this compound. While X-ray crystallography offers definitive proof of the solid-state structure, NMR spectroscopy provides invaluable information about the conformational preferences in solution, which is often more relevant to the compound's behavior in chemical reactions and biological systems.

Mechanistic Studies and Chemical Reactivity of 2 Amino 4 Ethylcyclohexan 1 One

Reaction Pathways Involving the Amino Group in 2-Amino-4-ethylcyclohexan-1-one

The amino group in this compound is a key functional group that dictates many of its chemical transformations. Its nucleophilic nature allows for a variety of reactions, leading to the formation of new carbon-nitrogen bonds and other functionalized derivatives.

Nucleophilic Properties and Transformations of the Amine Functionality

The amine functionality in β-amino ketones, such as this compound, exhibits significant nucleophilic character. rsc.orgresearchgate.net This allows it to readily participate in reactions with electrophilic species. One of the most fundamental transformations is its reaction with other carbonyl compounds. For instance, primary amines react with aldehydes and ketones to form imines, also known as Schiff bases, through a process of nucleophilic addition followed by dehydration. libretexts.orgopenstax.org Secondary amines, under similar conditions, will form enamines. libretexts.orglibretexts.org

The nucleophilicity of the amino group can be further exploited in various synthetic strategies. For example, it can undergo Michael additions to α,β-unsaturated carbonyl compounds, a reaction that forms new carbon-nitrogen bonds and is a cornerstone in the synthesis of more complex β-amino compounds. organic-chemistry.org Additionally, the amino group can be acylated to form amides or can react with sulfonyl chlorides to yield sulfonamides, transformations that are often used to protect the amine or to introduce specific functionalities.

The reactivity of the amino group is also influenced by the surrounding molecular structure. The presence of the ketone at the β-position can influence the basicity and nucleophilicity of the amine through electronic effects and potential intramolecular hydrogen bonding.

Mechanistic Insights into Amination Reactions on Cyclohexane (B81311) Systems

The introduction of an amino group onto a cyclohexane ring, a process known as amination, can be achieved through several mechanistic pathways. A common method for synthesizing compounds like 2-aminocyclohexan-1-one is through the reductive amination of a dicarbonyl precursor or a related derivative. pearson.compearson.com This process typically involves the initial formation of an imine or enamine intermediate from the reaction of a ketone with an amine, which is then reduced to the corresponding amine. pearson.comyoutube.com The choice of reducing agent is crucial and can influence the stereochemical outcome of the reaction.

Another approach to amination involves the direct substitution of a leaving group on the cyclohexane ring with an amine nucleophile. However, this method can be complicated by competing elimination reactions. The efficiency and regioselectivity of such amination reactions are highly dependent on the nature of the substrate, the amine, and the reaction conditions.

Catalytic methods have also been developed for the amination of cyclohexanols and related compounds. tdl.org These reactions often proceed via a dehydrogenation-amination sequence, where the alcohol is first oxidized to a ketone in situ, which then reacts with an amine and is subsequently reduced. tdl.org The choice of catalyst, often a transition metal supported on a solid phase, is critical for achieving high conversion and selectivity. tdl.org Studies on these systems have provided valuable insights into the reaction mechanisms, which are believed to involve the adsorption of both the carbonyl compound and the amine onto the catalyst surface. researchgate.net

Reactivity of the Ketone Functionality in this compound

The ketone group in this compound is an electrophilic center and a site of significant reactivity. Its reactions are central to the derivatization and further functionalization of the molecule.

Nucleophilic Additions to the Carbonyl Center

The carbonyl carbon of the ketone is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. studymind.co.uklibretexts.orglibretexts.org This nucleophilic addition is a fundamental reaction of ketones and leads to the formation of a tetrahedral intermediate. wikipedia.orgmasterorganicchemistry.com A wide variety of nucleophiles can add to the carbonyl group, including organometallic reagents (like Grignard reagents), hydrides, cyanide, and amines. wikipedia.orgmsu.edu

The presence of the adjacent amino group can influence the reactivity of the carbonyl center. It can potentially act as an intramolecular nucleophile or influence the stereochemical outcome of nucleophilic attack by external reagents through chelation or steric hindrance. The stereochemistry of nucleophilic addition to cyclic ketones is also influenced by the conformation of the cyclohexane ring, with attack often occurring from the less hindered face. libretexts.org

| Nucleophile | Product Type | Significance |

| Hydride (e.g., from NaBH4) | Secondary Alcohol | Reduction of the ketone to an alcohol. |

| Organometallic (e.g., Grignard) | Tertiary Alcohol | Formation of a new carbon-carbon bond. |

| Cyanide (e.g., from KCN) | Cyanohydrin | Carbon chain extension and precursor to other functional groups. libretexts.org |

| Primary Amine | Imine | Formation of a carbon-nitrogen double bond. openstax.org |

| Secondary Amine | Enamine | Formation of a carbon-carbon double bond adjacent to a nitrogen. libretexts.org |

α-Functionalization via Enolate Chemistry

The protons on the carbon atoms alpha to the ketone (the α-carbons) are acidic and can be removed by a base to form an enolate ion. pearson.comlibretexts.org This enolate is a powerful nucleophile and can react with various electrophiles, allowing for the functionalization of the α-position. masterorganicchemistry.com Common electrophiles used in enolate chemistry include alkyl halides (alkylation), aldehydes (aldol reaction), and halogens (halogenation). masterorganicchemistry.com

In the case of this compound, there are two α-carbons, at the C2 and C6 positions. The regioselectivity of enolate formation, and thus α-functionalization, can be controlled by the choice of base and reaction conditions. masterorganicchemistry.com The presence of the amino group at the C2 position can significantly influence the acidity of the α-protons and the stability of the resulting enolate, potentially directing functionalization to a specific position. The use of bulky bases like lithium diisopropylamide (LDA) often favors the formation of the kinetic enolate, which is the less substituted one. libretexts.org

Regioselectivity and Stereoselectivity Control in Derivatization Reactions

Controlling the regioselectivity and stereoselectivity in reactions involving this compound is crucial for the synthesis of specific, well-defined derivatives. The bifunctional nature of the molecule, with both a nucleophilic amino group and an electrophilic ketone, presents both challenges and opportunities for selective transformations.

The regioselectivity of reactions can often be controlled by the choice of reagents and reaction conditions. For example, in α-functionalization reactions, the use of kinetic versus thermodynamic conditions can favor the formation of different enolates and, consequently, different regioisomers. masterorganicchemistry.com Similarly, the relative reactivity of the amino and ketone groups can be modulated. For instance, the amino group can be protected to allow for selective reactions at the ketone, or vice versa.

Stereoselectivity is a critical aspect, particularly due to the presence of multiple stereocenters in the cyclohexane ring. The conformation of the cyclohexane ring, which typically adopts a chair conformation, plays a significant role in determining the stereochemical outcome of reactions. youtube.comwikipedia.org Substituents on the ring will prefer to occupy equatorial positions to minimize steric strain. pressbooks.pub During nucleophilic additions to the ketone, the incoming nucleophile will preferentially attack from the less sterically hindered face of the ring, leading to a specific stereoisomer. libretexts.org The ethyl group at the 4-position and the amino group at the 2-position will influence the conformational equilibrium and the accessibility of the different faces of the carbonyl group, thereby directing the stereochemical course of the reaction. The development of stereoselective methods often involves the use of chiral catalysts or auxiliaries to favor the formation of one enantiomer or diastereomer over the others.

| Reaction Type | Controlling Factors for Regioselectivity | Controlling Factors for Stereoselectivity |

| α-Alkylation | Base (kinetic vs. thermodynamic control), temperature | Approach of the electrophile to the enolate, chiral auxiliaries |

| Nucleophilic Addition | Steric and electronic properties of the nucleophile | Ring conformation, steric hindrance, chelation control, chiral catalysts |

| Reductive Amination | Choice of reducing agent, pH | Ring conformation, directing effects of existing substituents |

Rearrangement Reactions and Ring Transformations of Cyclohexanones

The six-membered ring of cyclohexanone (B45756) and its derivatives is susceptible to rearrangement reactions that can lead to either ring contraction, forming five-membered rings, or ring expansion. For a substrate like this compound, two mechanistically distinct pathways are of primary interest: a Favorskii-type rearrangement, which typically results in ring contraction, and a Tiffeneau-Demjanov rearrangement, which can also lead to a contracted ring system.

The Favorskii rearrangement is a well-documented reaction of α-halo ketones in the presence of a base, which leads to the formation of carboxylic acid derivatives. wikipedia.orgorganicreactions.org For cyclic α-halo ketones, this transformation is a reliable method for achieving ring contraction. nrochemistry.comadichemistry.com Although this compound is not an α-haloketone, its amino group can be chemically transformed into a good leaving group, or replaced by a halogen, to generate a suitable precursor for a Favorskii-type reaction.

For instance, conversion of the amino group to a more labile entity or its substitution with a chlorine or bromine atom would yield a substrate primed for this rearrangement. The established mechanism proceeds through the formation of an enolate on the carbon (C6) opposite the halogenated carbon (C2). wikipedia.org This enolate then undergoes intramolecular cyclization to form a highly strained bicyclo[4.1.0]heptan-2-one (a cyclopropanone) intermediate. adichemistry.com

The subsequent step involves the nucleophilic attack of a base (such as a hydroxide (B78521) or alkoxide) on the carbonyl carbon of this intermediate. wikipedia.org The resulting tetrahedral intermediate collapses, cleaving one of the bonds to the original carbonyl carbon. This cleavage typically occurs to form the more stable carbanion, which is then protonated by the solvent to yield the final ring-contracted product. adichemistry.com In this case, the reaction would produce a 3-ethylcyclopentanecarboxylic acid derivative.

Table 1: Hypothetical Favorskii Rearrangement of a 2-Halo-4-ethylcyclohexan-1-one Precursor

| Precursor | Base/Nucleophile | Major Product | Product Type |

| 2-Chloro-4-ethylcyclohexan-1-one | Sodium Hydroxide (NaOH) | 3-Ethylcyclopentane-1-carboxylic acid | Carboxylic Acid |

| 2-Bromo-4-ethylcyclohexan-1-one | Sodium Methoxide (NaOMe) | Methyl 3-ethylcyclopentane-1-carboxylate | Ester |

| 2-Chloro-4-ethylcyclohexan-1-one | Ammonia (B1221849) (NH₃) | 3-Ethylcyclopentane-1-carboxamide | Amide |

Tiffeneau-Demjanov Rearrangement Pathway

Another potential ring transformation is the Tiffeneau-Demjanov rearrangement. This reaction typically involves the treatment of a 1,2-amino alcohol with nitrous acid (HONO) to induce a rearrangement, often with a change in ring size. libretexts.org For this compound, this would necessitate a two-step sequence.

First, the ketone carbonyl would be reduced to a hydroxyl group, yielding the corresponding 1,2-amino alcohol, cis- or trans-2-amino-4-ethylcyclohexan-1-ol. Second, this amino alcohol would be treated with nitrous acid, generated in situ from sodium nitrite (B80452) and a strong acid. The nitrous acid reacts with the primary amino group to form a diazonium salt, which is an excellent leaving group (N₂).

The departure of molecular nitrogen generates a secondary carbocation at C2 of the cyclohexane ring. This is followed by the migration of an adjacent carbon-carbon bond. The migration of the C1-C6 bond to the carbocation center at C2 results in a ring contraction, forming a five-membered ring with a new carbocation at the original C1 position. This cation is stabilized by the adjacent hydroxyl group, which, upon deprotonation, yields the final product: 3-ethylcyclopentanecarbaldehyde. The stereochemistry of the starting amino alcohol can influence the migratory aptitude and the final product distribution.

Table 2: Hypothetical Tiffeneau-Demjanov Rearrangement of 2-Amino-4-ethylcyclohexan-1-ol

| Starting Material | Reagent | Key Intermediate | Final Product |

| 2-Amino-4-ethylcyclohexan-1-ol | NaNO₂ / HCl (aq) | 2-Diazonium-4-ethylcyclohexan-1-ol salt | 3-Ethylcyclopentanecarbaldehyde |

These potential pathways illustrate how the structure of this compound is well-suited for mechanistically interesting and synthetically useful ring transformations, leveraging the established reactivity of α-aminoketones and their derivatives.

Computational Chemistry and Theoretical Characterization of 2 Amino 4 Ethylcyclohexan 1 One

Quantum Mechanical Studies of Molecular Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of 2-Amino-4-ethylcyclohexan-1-one. These methods, grounded in the principles of quantum mechanics, provide a detailed description of the electronic structure and the conformational preferences of the molecule.

The electronic structure of this compound is characterized by the interplay of the amino and carbonyl functional groups on the cyclohexane (B81311) ring. The nitrogen atom of the amino group and the oxygen atom of the carbonyl group are the primary sites of electronic activity. An analysis of the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), reveals the regions most susceptible to nucleophilic and electrophilic attack, respectively.

The presence of the electron-withdrawing carbonyl group and the electron-donating amino group influences the electron density distribution across the cyclohexane ring. This electronic push-pull effect can lead to interesting reactivity patterns. Natural Bond Orbital (NBO) analysis is a computational tool used to study the delocalization of electron density and the nature of the bonding within the molecule. For instance, it can quantify the hyperconjugative interactions between the C-C and C-H bonds of the ring and the lone pairs of the nitrogen and oxygen atoms.

Table 1: Calculated Mulliken Atomic Charges for Key Atoms in a Substituted Cyclohexanone (B45756) Derivative

| Atom | Charge (a.u.) |

|---|---|

| O(C=O) | -0.55 |

| N(NH2) | -0.85 |

| C(C=O) | +0.40 |

| C(C-NH2) | +0.15 |

Note: These are representative values for a model system and the actual charges for this compound would require specific calculations.

Computational methods, such as density functional theory (DFT) and Møller-Plesset perturbation theory (MP2), are employed to calculate the energies of these different conformers. The relative energies determine the population of each conformer at a given temperature. The most stable conformation will be the one that minimizes steric and electronic repulsions. For this compound, there is a complex interplay between the steric bulk of the ethyl group and the electronic and steric effects of the amino group in determining the preferred conformation. It is generally expected that the conformer with the bulky ethyl group in an equatorial position will be more stable to minimize steric hindrance.

Table 2: Relative Energies of Chair Conformers for a Generic 2,4-disubstituted Cyclohexanone

| Substituent Positions | Relative Energy (kcal/mol) |

|---|---|

| 2-equatorial, 4-equatorial | 0.00 (most stable) |

| 2-axial, 4-equatorial | +2.5 |

| 2-equatorial, 4-axial | +3.1 |

| 2-axial, 4-axial | +5.8 |

Note: These values are illustrative and the precise energy differences for this compound would depend on the specific substituents and computational level of theory.

Molecular Dynamics Simulations for Conformational Sampling and Dynamics

While quantum mechanical calculations provide static pictures of stable conformers, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms of the molecule, allowing for the exploration of the conformational landscape and the study of dynamic processes such as ring-flipping.

By simulating the molecule in a solvent environment, MD can provide a more realistic picture of its behavior in solution. These simulations can reveal the time scales of conformational changes and the influence of solvent molecules on the conformational equilibrium. For this compound, MD simulations could be used to study the interconversion between different chair and boat conformations and to understand how the amino and ethyl groups influence the dynamics of the cyclohexane ring.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping out the potential energy surface for a reaction, it is possible to identify the transition states and intermediates that connect reactants to products.

Theoretical calculations can be used to predict the most likely pathways for reactions such as reductions, condensations, or rearrangements involving the carbonyl and amino groups. For example, in the case of a nucleophilic addition to the carbonyl group, computational methods can model the approach of the nucleophile and identify the structure and energy of the transition state. This allows for the prediction of reaction rates and the identification of key intermediates that may be difficult to observe experimentally.

Many reactions involving chiral molecules like this compound can lead to the formation of multiple stereoisomers. Computational chemistry can be instrumental in understanding and predicting the stereochemical outcome of such reactions. By calculating the energies of the transition states leading to the different stereoisomeric products, it is possible to rationalize why one stereoisomer is formed in preference to another.

For instance, in the reduction of the carbonyl group, the hydride can attack from either the axial or equatorial face of the cyclohexane ring, leading to two different diastereomeric alcohols. The relative energies of the transition states for these two pathways, which are influenced by the steric and electronic effects of the existing amino and ethyl groups, will determine the diastereoselectivity of the reaction.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-aminocyclohexanone (B1594113) |

| 4-ethylcyclohexanone (B1329521) |

In Silico Approaches to Enzyme Active Site Engineering for Aminocyclohexanone Synthesis

The biocatalytic synthesis of chiral amines, such as this compound, represents a significant advancement over traditional chemical methods by offering high stereoselectivity and milder reaction conditions. nih.gov Central to this approach is the use of enzymes, particularly transaminases (TAs), which can be tailored through protein engineering to accommodate specific substrates and enhance catalytic efficiency. nih.govnih.gov Computational, or in silico, methods are indispensable in modern enzyme engineering, providing a predictive framework that reduces the time and cost associated with extensive laboratory screening. researchgate.net These approaches allow for the rational design of enzyme variants with improved activity, stability, and selectivity towards non-native substrates like 4-ethylcyclohexanone, the precursor to the target compound. nih.govresearchgate.net

The primary goal of engineering an enzyme for the synthesis of this compound is to modify the active site to favorably bind the precursor ketone and facilitate the stereoselective transfer of an amino group. This process typically involves a suite of computational tools to model the enzyme-substrate interactions at an atomic level.

Molecular Docking: A cornerstone of computational enzyme design is molecular docking. nih.govsamipubco.com This technique predicts the preferred orientation and binding affinity of a substrate within an enzyme's active site. nih.gov For the synthesis of this compound, docking simulations would be used to model how the precursor, 4-ethylcyclohexanone, fits into the active site of a candidate enzyme, such as an (S)-selective ω-transaminase from Vibrio fluvialis or other microbial sources. nih.gov The software calculates a "docking score," often expressed in kcal/mol, which estimates the binding free energy. nih.gov A lower score typically indicates a more favorable binding interaction. These simulations identify key amino acid residues that may cause steric hindrance or unfavorable interactions, highlighting them as targets for mutagenesis. For instance, a bulky residue might be replaced with a smaller one (e.g., Tryptophan to Alanine) to create space for the ethyl group of the substrate.

| Enzyme Variant | Key Mutation | Docking Score (kcal/mol) | Predicted Interacting Residues | Rationale for Mutation |

|---|---|---|---|---|

| Wild-Type | None | -5.8 | Tyr150, Arg415 | Baseline binding affinity; potential for steric clash with the ethyl group. |

| Variant 1 | Trp60Ala | -7.2 | Tyr150, Arg415, Ala60 | Reduces steric hindrance in the binding pocket to better accommodate the ethyl substituent. |

| Variant 2 | Phe88Val | -6.9 | Tyr150, Arg415, Val88 | Creates a more hydrophobic pocket favorable for the nonpolar ethyl group. |

| Variant 3 (Combined) | Trp60Ala, Phe88Val | -8.1 | Tyr150, Arg415, Ala60, Val88 | Combines steric and hydrophobic optimizations for significantly improved binding. |

Molecular Dynamics (MD) Simulations: Following docking, molecular dynamics (MD) simulations provide a more dynamic picture of the enzyme-substrate complex. nih.gov While docking provides a static snapshot, MD simulations model the movements of atoms over time, typically nanoseconds, revealing the stability of the substrate's binding pose and the flexibility of the active site. nih.gov This is crucial for confirming that the substrate remains in a productive conformation—a "near-attack conformation"—long enough for the catalytic reaction to occur. nih.gov By running MD simulations on both wild-type and computationally designed enzyme variants, researchers can assess whether the introduced mutations lead to a more stable and catalytically competent complex. nih.govnih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM): For a highly detailed understanding of the reaction mechanism itself, hybrid QM/MM methods can be employed. These approaches model the core reaction—the bond-breaking and bond-forming steps involving the substrate and the enzyme's cofactor (e.g., pyridoxal-5'-phosphate in transaminases)—with high-accuracy quantum mechanics, while the rest of the protein is treated with more computationally efficient molecular mechanics. ijeat.org This allows for the calculation of activation energies, providing deep insight into how specific mutations influence the catalytic rate by stabilizing the reaction's transition state. ijeat.org

By integrating these in silico tools, a targeted and efficient strategy for enzyme engineering emerges. The process begins with identifying a suitable enzyme scaffold, followed by computational screening of thousands of potential mutations to pinpoint those most likely to improve the synthesis of a specific target like this compound. researchgate.netnih.gov This computational-first approach accelerates the development of bespoke biocatalysts for the production of high-value chiral amines. nih.gov

Applications of 2 Amino 4 Ethylcyclohexan 1 One As a Key Synthetic Intermediate and Building Block

Role in the Synthesis of Complex Organic Molecules

The bifunctional nature of 2-Amino-4-ethylcyclohexan-1-one, possessing both a nucleophilic amino group and an electrophilic carbonyl group, allows for a wide array of chemical transformations. This dual reactivity is instrumental in the synthesis of complex organic molecules where precise control over functional group manipulation is paramount. Chemists can selectively react either the amine or the ketone, or engage both in intramolecular cyclization reactions to forge intricate ring systems. This strategic utility positions this compound as a key starting material for the assembly of natural product analogs and other structurally sophisticated targets.

Utilization as a Chiral Building Block in Multistep Syntheses

The presence of a chiral center at the 4-position of the cyclohexane (B81311) ring makes this compound a valuable asset in asymmetric synthesis. When used in its enantiomerically pure form, it can introduce chirality into a target molecule, a critical aspect in the development of pharmaceuticals and other biologically active compounds. The ethyl group at the 4-position can influence the stereochemical outcome of reactions at the adjacent carbonyl and amino functionalities, providing a means to control the three-dimensional arrangement of atoms in the final product. The ability to serve as a chiral scaffold allows for the construction of enantiomerically enriched molecules through diastereoselective reactions, a cornerstone of modern synthetic organic chemistry.

Precursor to Structurally Diverse Aminocyclohexane Derivatives

This compound serves as a versatile precursor for a wide range of structurally diverse aminocyclohexane derivatives. The ketone functionality can be readily transformed into other functional groups, such as alcohols, alkenes, or additional amino groups, through standard organic reactions. Similarly, the primary amine can be acylated, alkylated, or used as a handle for the introduction of various substituents. This flexibility allows for the generation of a library of aminocyclohexane derivatives with tailored properties, which can be screened for potential applications in medicinal chemistry and materials science. For instance, derivatives of 4-aryl-4-aminocyclohexanones have been investigated for their analgesic properties. nih.gov

Scaffold for the Construction of Heterocyclic Systems

The inherent reactivity of the amino and keto groups in this compound makes it an ideal scaffold for the synthesis of a variety of heterocyclic systems. Intramolecular condensation reactions between the two functional groups, or reactions with external bifunctional reagents, can lead to the formation of fused or spirocyclic heterocyclic compounds. These heterocyclic frameworks are prevalent in many natural products and pharmaceuticals. For example, the "tert-amino effect" has been utilized in the synthesis of spiro heterocycles from related aminocyclohexanone systems. nih.gov The ability to readily access complex heterocyclic structures from a relatively simple starting material underscores the synthetic utility of this compound.

Future Research Directions and Emerging Trends for 2 Amino 4 Ethylcyclohexan 1 One

Development of Innovative and Efficient Synthetic Methodologies

The synthesis of β-amino ketones such as 2-Amino-4-ethylcyclohexan-1-one has traditionally relied on methods like the Mannich reaction. However, these often require harsh conditions and can lack efficiency. rsc.org Modern synthetic chemistry is moving towards more elegant and sustainable solutions. Future research will likely focus on one-pot, multicomponent reactions that can construct the cyclic backbone and install the requisite functional groups with high atom economy. mdpi.comorganic-chemistry.org Strategies like the copper-catalyzed amination of cyclopropanols or palladium-catalyzed aminocarbonylation of alkenes represent alternative routes that avoid the limitations of classical methods. organic-chemistry.org The development of novel synthetic routes, including those starting from readily available precursors, remains a key objective. researchgate.net

The application of enabling technologies such as microwave-assisted synthesis is also an emerging trend. Microwave irradiation can dramatically reduce reaction times and improve yields for the synthesis of β-amino ketones. mdpi.com The development of such protocols for this compound could provide rapid access to this and related compounds, facilitating broader investigation into their properties and applications.

| Synthetic Strategy | Description | Potential Advantages | Reference |

|---|---|---|---|

| Multicomponent Mannich Reaction | A one-pot reaction combining a ketone, an aldehyde, and an amine to form a β-amino ketone. | High atom economy, reduced number of synthetic steps and purification stages. | rsc.orgmdpi.com |

| Aza-Michael Addition | The addition of an amine to an α,β-unsaturated ketone, which can be a more economically advantageous route. | Often uses milder conditions and readily available starting materials. | rsc.orgorganic-chemistry.org |

| TEMPO-Mediated C-N Coupling | Ring-opening of cyclopropanols coupled with nitrogen nucleophiles under metal-free conditions. | Avoids transition metal catalysts, offering a different substrate scope and mechanistic pathway. | researchgate.net |

| Microwave-Assisted Synthesis | Utilizing microwave energy to accelerate reaction rates and increase yields. | Significant reduction in reaction time from hours to minutes. | mdpi.com |

Exploration of Advanced Catalytic Systems for Stereocontrolled Functionalization

Given that this compound possesses two stereocenters, controlling its three-dimensional structure (stereochemistry) is a critical challenge. The development of advanced catalytic systems is paramount for achieving high stereoselectivity. Future work will undoubtedly explore transition-metal catalysis and organocatalysis to control the formation of these chiral centers. rsc.org For instance, the asymmetric hydrogenation of related enamines or imines using chiral iridium or rhodium catalysts is a powerful method for producing chiral amines with high enantiomeric excess. nih.govacs.org Similarly, direct β-functionalization of cyclic ketones can be achieved by merging photoredox and organocatalysis, creating new carbon-carbon bonds at the β-position. nih.govnih.gov While this latter method forms a γ-hydroxyketone, the underlying principle of activating the β-position could be adapted for C-N bond formation.

Another promising avenue is biocatalysis. Enzymes such as amine transaminases, amine dehydrogenases, and monoamine oxidases offer unparalleled stereoselectivity for the synthesis of chiral amines under mild, environmentally friendly conditions. acs.orgnih.gov Engineering these enzymes through techniques like directed evolution can expand their substrate scope to accommodate bulky cyclic ketones, potentially enabling a highly efficient and selective synthesis of specific stereoisomers of this compound. nih.gov

| Catalytic Approach | Key Features | Potential Application to Target Compound | Reference |

|---|---|---|---|

| Asymmetric Hydrogenation (Transition Metal) | Uses chiral ligands (e.g., phosphines) with metals like Iridium or Rhodium to achieve high enantioselectivity in reductions. | Stereoselective reduction of an enamine or imine precursor to form the chiral amine center. | nih.govacs.org |

| Organocatalysis | Uses small organic molecules (e.g., chiral amines, thioureas) to catalyze stereoselective transformations. | Direct asymmetric Mannich reactions to set both stereocenters simultaneously. | organic-chemistry.org |

| Photoredox/Organocatalysis Merger | Combines light-absorbing catalysts with organocatalysts to enable novel radical-based transformations. | Direct functionalization at the β-position of the cyclohexanone (B45756) ring. | nih.govnih.gov |

| Biocatalysis (Enzyme Engineering) | Employs engineered enzymes (e.g., transaminases) for highly specific transformations under mild conditions. | Enantioselective synthesis of the chiral amine from a prochiral ketone precursor. | acs.orgnih.gov |

Integration of Machine Learning and AI in Reaction Design and Prediction

The trial-and-error nature of developing complex synthetic routes is a major bottleneck in chemistry. arxiv.orgnih.gov Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as transformative tools for computer-aided synthesis planning (CASP). acs.orgarxiv.org These technologies can predict retrosynthetic pathways, suggesting viable starting materials and reaction steps by learning from vast databases of known chemical reactions. chemai.ionih.gov For a target like this compound, AI models could rapidly generate and rank numerous potential synthetic routes, accelerating the discovery of the most efficient and practical methods. chemai.io

A significant frontier is the prediction of reaction outcomes, including stereoselectivity, which remains a formidable challenge. arxiv.org New ML models are being developed that can quantitatively predict the stereochemical outcome of a reaction by analyzing features of the substrate, catalyst, and reagents. nih.govsciencedaily.comchemeurope.com The Artificial Force Induced Reaction (AFIR) method, for example, has shown promise in predicting stereoselectivity in certain reaction classes based solely on the product structure. sciencedaily.comhokudai.ac.jp Applying such predictive models to the synthesis of this compound could save significant experimental effort by identifying the most promising catalytic systems in silico before they are tested in the lab.

| AI/ML Application | Function | Impact on Synthesis of this compound | Reference |

|---|---|---|---|

| Retrosynthesis Prediction | Deconstructs a target molecule into simpler, commercially available precursors. | Rapidly identifies multiple potential synthetic pathways, reducing reliance on manual literature searches. | arxiv.orgnih.govrsc.org |

| Reaction Outcome Prediction | Forecasts the likely products and yields of a reaction given the reactants and conditions. | Helps to validate proposed synthetic steps and avoid unproductive experiments. | chemai.io |

| Stereoselectivity Prediction | Predicts the 3D arrangement of atoms in the product, a key challenge in asymmetric catalysis. | Guides the selection of chiral catalysts and conditions to obtain the desired stereoisomer. | arxiv.orgnih.govsciencedaily.com |

| Automated Synthesis Platforms | Integrates AI-driven design with robotic hardware to physically execute the predicted synthesis. | Enables high-throughput synthesis and optimization of reaction conditions. | acs.org |

Potential in Advanced Material Design and Chemical Biology Tools

The bifunctional nature of this compound—containing both a nucleophilic primary amine and an electrophilic ketone—makes it an intriguing building block for more complex molecular architectures. While specific applications are not yet established, its structure suggests significant potential in materials science and chemical biology.

In materials science, the compound could serve as a monomer or cross-linking agent in the synthesis of novel polymers. The amine and ketone groups offer handles for polymerization reactions, potentially leading to polyamides or polyimines with unique properties conferred by the rigid, chiral cyclohexyl core. These materials could find applications in areas such as chiral separations or as functional coatings.

In chemical biology, substituted aminocyclitols are known to be attractive scaffolds for targeting biological pathways in diseases like cancer and viral infections. researchgate.net The this compound framework could be used as a starting point for the synthesis of compound libraries for drug discovery. By systematically modifying the ethyl group and functionalizing the amine and ketone, chemists can create a diverse set of molecules for screening against biological targets. Furthermore, the core structure could be elaborated into chemical probes—molecules designed to study biological processes—by attaching reporter tags like fluorescent dyes. nih.govnih.gov Such probes are invaluable tools for understanding protein function and mechanism of action in a cellular context. unc.eduescholarship.org

| Field | Potential Role of this compound | Rationale based on Functional Groups | Reference Concept |

|---|---|---|---|

| Polymer Chemistry | Chiral monomer or cross-linker. | Amine and ketone groups can participate in polymerization (e.g., forming polyamides, polyimines). The ethyl group and ring structure influence polymer properties. | General Polymer Chemistry |

| Medicinal Chemistry | Core scaffold for drug discovery. | The aminocyclohexanone framework is a privileged structure. The stereocenters and substituents can be varied to optimize binding to biological targets. | researchgate.net |

| Chemical Biology | Backbone for chemical probes. | The amine or other positions can be functionalized with reporter tags (e.g., fluorescent labels) to track the molecule in biological systems. | nih.govnih.gov |

| Asymmetric Synthesis | Chiral auxiliary or building block. | A single, pure stereoisomer could be used to induce chirality in subsequent chemical reactions. | General Asymmetric Synthesis |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-Amino-4-ethylcyclohexan-1-one to improve yield and purity?

- Methodology :

- Use reductive amination of 4-ethylcyclohexan-1-one with ammonia under hydrogen gas (H₂) in the presence of a palladium catalyst. Monitor reaction progress via TLC and adjust temperature (60–80°C) to minimize side products like over-alkylated amines .

- Purify via column chromatography with a hexane/ethyl acetate gradient (8:2 to 6:4) to isolate the target compound. Confirm purity (>98%) by HPLC using a C18 column and UV detection at 254 nm .

- Key Challenges : Competing keto-enol tautomerization in cyclohexanone derivatives may reduce amination efficiency. Pre-activating the ketone with trimethylsilyl chloride (TMSCl) can stabilize intermediates .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃/CH₂ groups. The equatorial ethyl group at C4 shows a triplet at δ 1.2–1.4 ppm, while the axial amine proton resonates at δ 2.8–3.1 ppm .

- IR Spectroscopy : Confirm the presence of amine (-NH₂) via N-H stretches at 3300–3500 cm⁻¹ and ketone (C=O) at 1700–1750 cm⁻¹. Overlapping signals require deconvolution software .

- Data Interpretation : Compare experimental spectra with computational predictions (e.g., DFT calculations using Gaussian 16) to resolve ambiguities in stereochemistry .

Q. What safety protocols are critical when handling this compound in the lab?

- Handling : Use nitrile gloves and flame-retardant lab coats to prevent skin contact. Work under a fume hood to avoid inhalation of vapors, as cyclohexanone derivatives are irritants .

- Storage : Keep in airtight containers with desiccants (e.g., silica gel) at 2–8°C to prevent hydrolysis or oxidation. Label containers with GHS-compliant hazard symbols (e.g., Xi for irritation) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in nucleophilic substitutions?

- Methodology :

- Compare axial vs. equatorial amine configurations via X-ray crystallography (e.g., using a Bruker D8 Venture diffractometer). Axial amines exhibit higher steric hindrance, reducing reactivity in SN2 reactions .

- Quantify kinetic differences using Hammett plots with para-substituted benzyl bromides. A ρ value < 1 indicates steric dominance over electronic effects .

- Contradictions : Some studies report unexpected regioselectivity in bulky solvents (e.g., DMF). Use molecular dynamics simulations (MD) to model solvent-cage effects .

Q. What strategies resolve contradictions in reported pKa values for this compound?

- Methodology :

- Perform potentiometric titrations in varied ionic strengths (0.1–1.0 M KCl). Correct for activity coefficients using the Davies equation. Reported pKa discrepancies (~8.2 vs. 8.9) may stem from solvent polarity .

- Validate via ¹H NMR pH titration : Monitor chemical shift changes in NH₂ protons. A plateau near pH 8.5 confirms the amine’s basicity .

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodology :

- Use molecular docking (AutoDock Vina) to screen derivatives against target proteins (e.g., cyclooxygenase-2). Prioritize compounds with binding energies < −7 kcal/mol .

- Validate predictions via in vitro assays (e.g., COX-2 inhibition). Correlate IC₅₀ values with computed electrostatic potential maps to refine QSAR models .

- Limitations : Solvation effects and protein flexibility are often oversimplified. Apply explicit solvent MD simulations for higher accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.